4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol
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Overview
Description
4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[321]octan-7-yl]phenol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions.
Functionalization of the bicyclic core: Introduction of the ethenyl and methyl groups through selective alkylation reactions.
Attachment of the phenol group: This is achieved through a Friedel-Crafts alkylation reaction, where the bicyclic intermediate is reacted with phenol in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the alkylation steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its derivatives may exhibit activity against various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bicyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]methanol: Similar structure but with a methanol group instead of a phenol group.
4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
The presence of the phenol group in 4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol imparts unique chemical properties, such as the ability to undergo electrophilic aromatic substitution reactions. This makes it distinct from its analogs with different functional groups.
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol |
InChI |
InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18+/m0/s1 |
InChI Key |
BPUKUJAZQKFJAN-BSDSXHPESA-N |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C |
Canonical SMILES |
CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C |
Origin of Product |
United States |
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